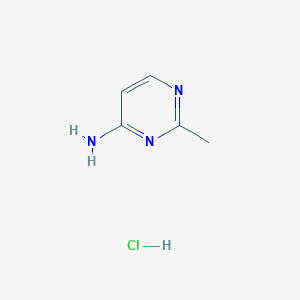

2-Methylpyrimidin-4-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-methylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-7-3-2-5(6)8-4;/h2-3H,1H3,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMGOCCGATVCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidin-4-amine hydrochloride typically involves the reaction of 2-methylpyrimidine with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups .

Aplicaciones Científicas De Investigación

2-Methylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-Methylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular signaling and metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below highlights key differences among this compound and related compounds:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Chloromethyl vs. Aminomethyl Derivatives: The 5-(chloromethyl)-2-methylpyrimidin-4-amine hydrochloride (CAS 70476-08-3) introduces a reactive chloromethyl group, enabling nucleophilic substitution reactions for prodrug development . In contrast, 5-(aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride (CAS 1195-07-9) contains an additional amine, enhancing hydrogen-bonding capacity for enzyme inhibition .

- Halogenated Derivatives: The 3-iodoanilino substituent in 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride facilitates radiolabeling (e.g., with ⁹⁹ᵐTc) for imaging applications .

Salt Form and Solubility

- Monohydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., 5-(aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride) exhibit higher aqueous solubility compared to monohydrochloride derivatives, critical for in vitro assays .

Actividad Biológica

Overview

2-Methylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C5H8ClN3, recognized for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound through various studies, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C5H8ClN3

- IUPAC Name : 2-methylpyrimidin-4-amine; hydrochloride

- Physical Form : Powder

- Melting Point : 261-262 °C

The biological activity of this compound is believed to involve its interaction with specific molecular targets, influencing enzyme activity and cellular signaling pathways. The compound's structure allows it to modulate various biological processes, potentially impacting inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing bacterial load.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential use as an antimicrobial agent in clinical settings, particularly against resistant bacterial strains.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can reduce pro-inflammatory cytokine production in vitro, indicating a possible role in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, suggesting its potential as a therapeutic agent for treating resistant infections . -

In Vivo Anti-inflammatory Study

An investigation into the anti-inflammatory effects of the compound was conducted using a murine model of acute inflammation. The results indicated that treatment with this compound led to a marked decrease in paw edema and serum levels of inflammatory markers compared to the control group .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Methyl-4-pyrimidinamine | Moderate antimicrobial activity | Lacks anti-inflammatory properties |

| 4-Aminopyrimidine | Broad-spectrum antibacterial effects | Higher toxicity profile |

| 2,4-Diaminopyrimidine | Effective against protozoal infections | Limited use due to side effects |

This comparison highlights the potential advantages of using this compound over other pyrimidine derivatives due to its balanced efficacy and safety profile.

Q & A

Q. What are the common synthetic routes for preparing 2-Methylpyrimidin-4-amine hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloro-6-methylpyrimidin-4-amine derivatives can be synthesized using sodium borohydride in methanol with acetic acid, followed by purification via column chromatography (ethanol-dichloromethane eluent) . Optimization includes controlling reaction temperature (e.g., 0–25°C for amine group formation) and using regioselective catalysts like Fe(acac)₃ for β-lactam analogues, which may share structural similarities . Purity is validated via HPLC (≥98%) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 2.5 ppm for methyl groups) .

- Mass spectrometry : ESI-MS or HRMS for molecular weight verification (e.g., m/z 160.60 for related hydrochloride salts) .

- Melting point analysis : Standardized protocols (e.g., 243°C for similar pyrimidine hydrochlorides) .

- HPLC : To assess purity (>98%) and identify byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-protected containers at 2–8°C to prevent hydrolysis or decomposition. Solubility in polar solvents (water, methanol) requires anhydrous conditions for long-term storage. Safety protocols include using gloves and fume hoods, as hydrochloride salts often release toxic fumes upon heating .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

SC-XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, 2-chloro-6-methylpyrimidin-4-amine crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded networks (N–H⋯Cl interactions) . Data-to-parameter ratios >13.9 ensure reliability, and R factors <0.057 validate structural accuracy . Compare with computational models (DFT) to confirm electronic distributions .

Q. What strategies address contradictions in spectroscopic data for pyrimidine hydrochloride derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example, 2-methylpyrimidin-4-amine may exhibit keto-enol tautomerism, altering δ values in DMSO-d₆ vs. CDCl₃. Resolve ambiguities by:

- Cross-referencing multiple techniques (e.g., IR for functional groups, SC-XRD for solid-state conformation) .

- Using deuterated solvents to isolate solvent-shift artifacts .

Q. How can researchers design experiments to study the biological activity of this compound?

- Enzyme inhibition assays : Test against methionine aminopeptidase-1 (MetAP-1) using fluorescence-based assays, as pyrimidine derivatives show selective inhibition .

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., MCH1 receptor) and validate with IC₅₀ measurements .

- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, methyl groups) to assess impact on bioactivity .

Q. What challenges arise in optimizing the regioselectivity of pyrimidine hydrochloride synthesis, and how are they mitigated?

Competing nucleophilic sites on pyrimidine rings can lead to byproducts. Strategies include:

Q. How do computational methods complement experimental data in studying this compound?

- Molecular dynamics (MD) simulations : Predict solubility and stability in aqueous media .

- DFT calculations : Optimize geometry and compare with SC-XRD results to validate tautomeric forms .

- QSAR models : Correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.